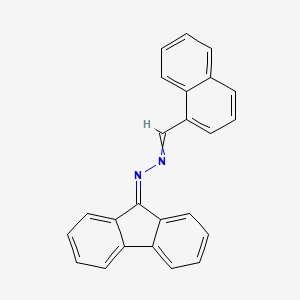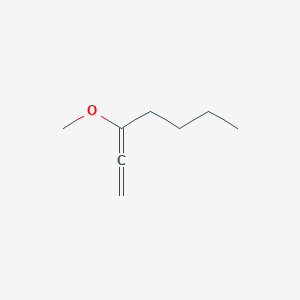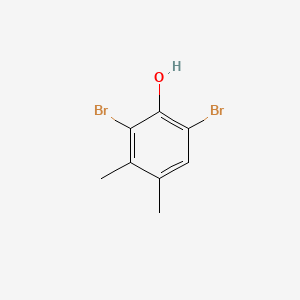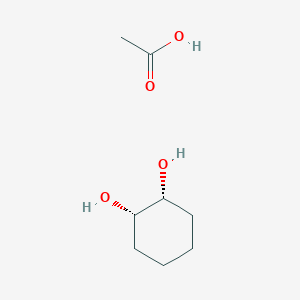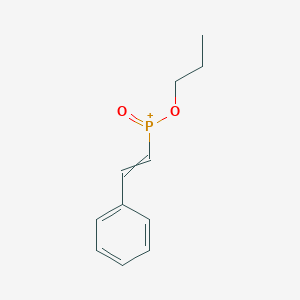
Oxo(2-phenylethenyl)propoxyphosphanium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxo(2-phenylethenyl)propoxyphosphanium is a phosphorus-containing organic compound It is characterized by the presence of a phosphonium group attached to a propoxy chain, which is further connected to a phenylethenyl group
Méthodes De Préparation
The synthesis of oxo(2-phenylethenyl)propoxyphosphanium typically involves the reaction of a phosphine with an appropriate alkylating agent. One common method is the reaction of triphenylphosphine with 2-phenylethenyl bromide in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The product is then purified by recrystallization or column chromatography .
Analyse Des Réactions Chimiques
Oxo(2-phenylethenyl)propoxyphosphanium undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the phosphonium group to a phosphine using reducing agents like lithium aluminum hydride.
Substitution: The phenylethenyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Hydroformylation: The compound can participate in hydroformylation reactions to form aldehydes in the presence of catalysts like cobalt or rhodium
Applications De Recherche Scientifique
Oxo(2-phenylethenyl)propoxyphosphanium has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis. Its ability to form stable complexes with transition metals makes it valuable in catalytic processes.
Biology: The compound is studied for its potential as a bioisostere in drug design.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with biological molecules and disrupt cellular processes.
Mécanisme D'action
The mechanism of action of oxo(2-phenylethenyl)propoxyphosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, altering their activity and affecting metabolic pathways. Its ability to form stable complexes with metal ions also plays a role in its biological activity, as these complexes can interact with cellular components and disrupt normal functions .
Comparaison Avec Des Composés Similaires
Oxo(2-phenylethenyl)propoxyphosphanium can be compared to other phosphorus-containing compounds such as:
Phosphinic acids: These compounds have similar bioisosteric properties and are used in drug design and catalysis.
Phosphonates: Known for their stability and ability to form strong bonds with metal ions, phosphonates are used in various industrial applications.
Phosphine oxides: These compounds are used as ligands in coordination chemistry and have applications in catalysis and materials science
Propriétés
Numéro CAS |
18788-84-6 |
|---|---|
Formule moléculaire |
C11H14O2P+ |
Poids moléculaire |
209.20 g/mol |
Nom IUPAC |
oxo-(2-phenylethenyl)-propoxyphosphanium |
InChI |
InChI=1S/C11H14O2P/c1-2-9-13-14(12)10-8-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3/q+1 |
Clé InChI |
YSAHTIDAKXLCNE-UHFFFAOYSA-N |
SMILES canonique |
CCCO[P+](=O)C=CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


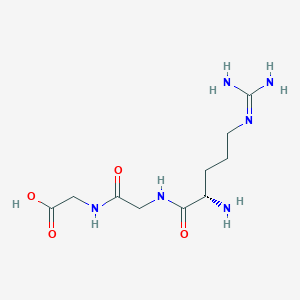

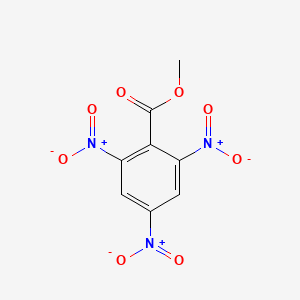
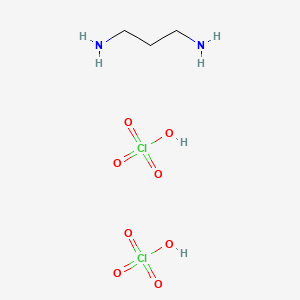
![Ethyl 4-[[3-(1,3-dioxoisoindol-2-yl)-2-oxopropyl]amino]benzoate](/img/structure/B14711723.png)
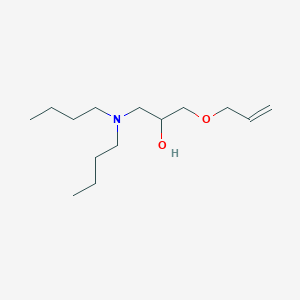
![[2-(phenyliminomethyl)phenyl] N-methylcarbamate](/img/structure/B14711726.png)
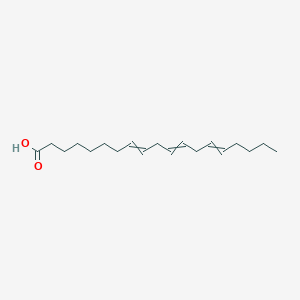
![S-[[N-[(Carbethoxymethyl)amino]amidino]methyl] thiosulfate](/img/structure/B14711738.png)
